6-Epidoxycycline hydrochloride
Overview
Description
6-Epidoxycycline hydrochloride is a synthetic antibiotic . It has a molecular formula of C22H24N2O8 and a molecular weight of 480.90 g/mol . It is also known by other names such as Doxycycline hyclate hydrochloride .
Synthesis Analysis
This compound is prepared by the condensation of divinylbenzene and 6-aminopenicillanic acid . It has been found to have good antibacterial activity against Gram-positive bacteria .Molecular Structure Analysis
The molecular structure of this compound consists of 22 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 8 oxygen atoms . The average mass is 444.435 Da and the monoisotopic mass is 444.153259 Da .Physical and Chemical Properties Analysis
This compound has a molecular weight of 480.90 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .Scientific Research Applications
Analytical Method Development
6-Epidoxycycline hydrochloride has been a subject of interest in the development of analytical methods for the separation and detection of tetracycline antibiotics and their impurities. For example, Schepdael et al. (1995) developed a method using capillary electrophoresis for analyzing doxycycline and its potential impurities, including 6-epidoxycycline. This method allows for the effective separation of these compounds, which is crucial for quality control in pharmaceutical preparations (Schepdael et al., 1995).
Separation and Identification in Pharmaceuticals
In a study by Skúlason et al. (2003), a high-performance liquid chromatography (HPLC) method was developed to separate doxycycline from its degradation products, including 6-epidoxycycline. This method is significant for ensuring the quality and safety of doxycycline pharmaceuticals (Skúlason et al., 2003).
Impurity Profiling in Drug Manufacturing
Naidong et al. (1991) achieved the isolation of 6-epidoxycycline from commercial metacycline using preparative column liquid chromatography. This research is important for the pharmaceutical industry to understand and control the impurity profile of tetracycline antibiotics (Naidong et al., 1991).
Antimicrobial Activity Assessment
Carson et al. (2005) compared the antimicrobial activities of various agents, including 6-epidoxycycline, against primary endodontic pathogens. This research contributes to the understanding of the efficacy of different antimicrobial treatments in dental infections (Carson et al., 2005).
Degradation and Stability Studies
Injac et al. (2007) conducted a study on the thermostability and degradation profiles of doxycycline, including 6-epidoxycycline, in various pharmaceutical forms. This research is vital for determining the shelf life and storage conditions of these drugs (Injac et al., 2007).
Controlled-Release Drug Delivery
Collins et al. (1989) evaluated compacts containing tetracycline hydrochloride and polyhydroxybutyric acid for the treatment of periodontal disease. Such research explores the potential of controlled-release formulations in improving the effectiveness of periodontal treatments (Collins et al., 1989).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that it is a derivative of doxycycline, which interacts with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known that doxycycline, from which 6-Epidoxycycline hydrochloride is derived, exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The stability of this compound in both aqueous solution and solid state has been found to be improved compared to doxycycline alone
Properties
IUPAC Name |
(4S,4aR,5S,6S,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H/t7-,10?,14-,15+,17+,22+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNZGHXUZDHMIQ-PEHULTARSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
564-25-0 (Parent) | |
Record name | 6-Epidoxycycline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041411669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
480.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41411-66-9 | |
Record name | 6-Epidoxycycline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041411669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, monohydrochloride, [4S-(4α,4aα,5α,5aα,6β,12aα)]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.304 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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